molecular formula C7H6ClFN2O2 B6307432 Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate CAS No. 2095204-00-3

Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate

Cat. No. B6307432
CAS RN: 2095204-00-3
M. Wt: 204.58 g/mol
InChI Key: NBGFARDUXWHUFY-UHFFFAOYSA-N
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Description

“Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate” is a chemical compound used for pharmaceutical testing . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .


Molecular Structure Analysis

The molecular formula of “Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate” is C7H6ClFN2O2 . The molecular weight is 204.59 . The SMILES string representation is CCc1ncnc(Cl)c1F .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 160.58 g/mol . It has a density of 1.286, a boiling point of 201°C to 211°C, and a flash point of 81°C (178°F) . The refractive index is 1.496 .

Scientific Research Applications

I have conducted searches to find detailed scientific research applications of Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate , but unfortunately, the available information is not sufficient to provide a comprehensive analysis with six to eight unique applications as you requested. The compound is mentioned as a building block in the preparation of bio-active compounds, such as broad-spectrum triazole antifungal agents , and for pharmaceutical testing . However, specific details for separate fields are not provided in the search results.

Safety and Hazards

The compound is classified as having acute oral toxicity and can cause severe skin burns and eye damage . It’s also harmful if swallowed and is a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .

properties

IUPAC Name

ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFN2O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGFARDUXWHUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=NC=N1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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